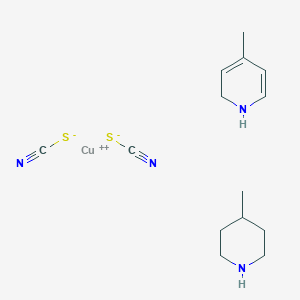
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate is a complex compound that integrates several functional groups and metal coordination. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of copper and the unique structural features of the organic ligands contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate typically involves multi-component reactions. One common method is the Hantzsch reaction, which is used to synthesize 1,4-dihydropyridine derivatives . This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The copper complex can be formed by reacting the synthesized 1,4-dihydropyridine with copper salts in the presence of 4-methylpiperidine and dithiocyanate.
Industrial Production Methods
Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. This includes the use of solvent-free conditions and recyclable catalysts. For instance, the use of magnesium ferrite nanoparticles as a catalyst in the Hantzsch reaction has been reported to be efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, making the compound useful in catalytic processes.
Substitution: The organic ligands can undergo nucleophilic substitution reactions, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can result in modified dihydropyridine or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions requiring redox activity.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials with unique electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate involves its interaction with molecular targets through its copper center and organic ligands. The copper ion can facilitate electron transfer reactions, while the organic ligands can interact with specific biological targets, modulating their activity. This dual functionality makes the compound a versatile tool in both chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydropyridine Derivatives: These compounds share the dihydropyridine core and are widely used as calcium channel blockers in the treatment of hypertension.
Piperidine Derivatives: Known for their pharmacological activities, including analgesic and anti-inflammatory properties.
Uniqueness
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate is unique due to the combination of its copper center and the specific organic ligands. This combination imparts distinctive redox properties and the ability to form stable complexes, which are not commonly observed in other similar compounds .
Eigenschaften
CAS-Nummer |
15242-58-7 |
|---|---|
Molekularformel |
C14H22CuN4S2 |
Molekulargewicht |
374.0 g/mol |
IUPAC-Name |
copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate |
InChI |
InChI=1S/C6H13N.C6H9N.2CHNS.Cu/c2*1-6-2-4-7-5-3-6;2*2-1-3;/h6-7H,2-5H2,1H3;2-4,7H,5H2,1H3;2*3H;/q;;;;+2/p-2 |
InChI-Schlüssel |
CVLAYBROXOZJQX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1CCNCC1.CC1=CCNC=C1.C(#N)[S-].C(#N)[S-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)



![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
